2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It is known that the piperazine moiety is commonly used in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that the compound could have various molecular and cellular effects depending on the specific target and mode of action.
Preparation Methods
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl compound under basic conditions.
Attachment of the methoxyphenyl group: The final step involves the reaction of the intermediate compound with a methoxyphenyl acetamide derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as a ligand in receptor binding studies.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can be compared with other piperazine derivatives, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone .
These compounds share similar structural motifs but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-7-3-5-16(13-18)21-19(24)14-22-8-10-23(11-9-22)17-6-2-4-15(20)12-17/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFGFRZVCWYFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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